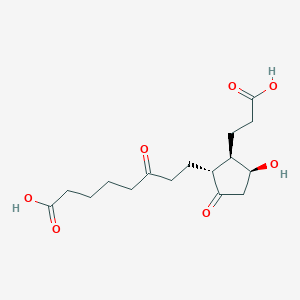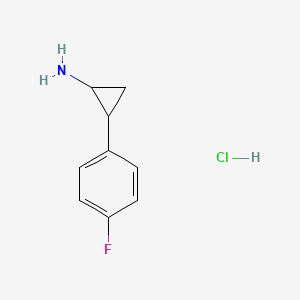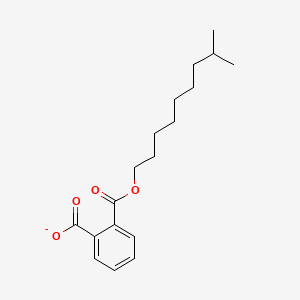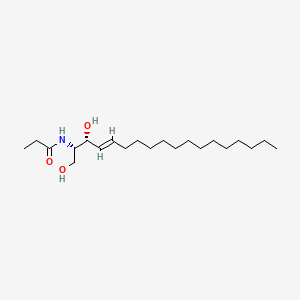
tétranor-PGDM
Vue d'ensemble
Description
Le tétranor-PGDM est un métabolite de la prostaglandine D2, reflétant sa biosynthèse chez la souris et l'homme . La prostaglandine D2 est un produit de la cyclooxygénase de l'acide arachidonique qui joue un rôle important dans divers processus physiologiques, notamment la modulation des fonctions vasculaires, plaquettaires et leucocytaires . Le this compound est un métabolite urinaire abondant, ce qui en fait un biomarqueur précieux pour l'étude de la production de prostaglandine D2 et des activités biologiques associées .
Applications De Recherche Scientifique
Tetranor-PGDM has several scientific research applications:
Biomarker for Disease: Elevated levels of tetranor-PGDM in urine have been associated with various diseases, including food allergies, Duchenne muscular dystrophy, and aspirin-intolerant asthma.
Pharmacological Studies: It is used to study the effects of prostaglandin D2 and its role in inflammation, bronchoconstriction, and vascular functions.
Mécanisme D'action
Target of Action
Tetranor-PGDM is a metabolite of Prostaglandin D2 (PGD2) and its primary targets are the D prostanoid receptors . These receptors play a crucial role in modulating vascular, platelet, and leukocyte function .
Mode of Action
Tetranor-PGDM, being a metabolite of PGD2, reflects the biosynthesis of PGD2 in the body . It is produced by the action of either a lipocalin (L)-like or hemopoietic (H) PGD synthase . Both enzymes may form PGD2 in vitro, but it is unclear which PGDS enzyme predominates under varied conditions in vivo .
Biochemical Pathways
The biochemical pathway of Tetranor-PGDM involves the conversion of arachidonic acid to PGD2 by the cyclooxygenase (COX) enzyme . This PGD2 is then metabolized to form Tetranor-PGDM, which is detectable in human and mouse urine .
Pharmacokinetics
It is known that tetranor-pgdm is a major metabolite of pgd2 that is detectable in human and mouse urine . This suggests that it is excreted from the body through the urinary system.
Result of Action
The action of Tetranor-PGDM reflects the biosynthesis of PGD2 in the body . In the brain, PGD2 produces normal physiological sleep and lowering of body temperature . Further pharmacological actions include inhibition of platelet aggregation and relaxation of vascular smooth muscle .
Action Environment
The action of Tetranor-PGDM can be influenced by various environmental factors. For instance, urinary levels of Tetranor-PGDM were reported to be increased in some diseases, including food allergy, Duchenne muscular dystrophy, and aspirin-intolerant asthma . .
Analyse Biochimique
Biochemical Properties
Tetranor-PGDM reflects the biosynthesis of PGD2 in mice and humans . It interacts with various enzymes and proteins, including cyclooxygenase (COX), which is involved in its formation from arachidonic acid .
Cellular Effects
Tetranor-PGDM influences cell function by modulating vascular, platelet, and leukocyte function in vitro . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Tetranor-PGDM exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the activation of D prostanoid receptors (DPs), which mediate the vasorelaxant and bronchodilator effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetranor-PGDM change over time. It has been observed that the levels of Tetranor-PGDM and a related PGD2 metabolite in human urine were found to be 1.5 ± 0.3 and 0.6 ± ng/mg creatinine, respectively .
Dosage Effects in Animal Models
The effects of Tetranor-PGDM vary with different dosages in animal models . The assay exhibited a half-maximal inhibition concentration (IC 50) of 1.79ng/mL, limit of detection (LOD) of 0.0498ng/mL, and range of quantitation (ROQ) value of 0.252 to 20.2ng/mL .
Metabolic Pathways
Tetranor-PGDM is involved in the metabolic pathways of PGD2. It interacts with enzymes such as COX-1 and COX-2, which are involved in its formation from arachidonic acid .
Transport and Distribution
It is known that it is detectable in human and mouse urine, indicating that it is excreted from the body through the urinary system .
Subcellular Localization
Given its role as a metabolite of PGD2, it is likely to be found in the cytoplasm where it can interact with various enzymes and proteins involved in its metabolic pathway .
Méthodes De Préparation
La préparation du tétranor-PGDM implique la conversion enzymatique de la prostaglandine D2. Ce processus peut être étudié en utilisant la spectrométrie de masse pour identifier le métabolite dans l'urine de souris et d'humains .
Analyse Des Réactions Chimiques
Le tétranor-PGDM, étant un métabolite, subit principalement des réactions enzymatiques plutôt que des réactions chimiques traditionnelles. Il est formé à partir de la prostaglandine D2 par l'action des enzymes cyclooxygénases . Le principal produit formé à partir de ces réactions est le this compound lui-même, qui peut être détecté dans les échantillons d'urine . Les réactifs et conditions courants utilisés dans ces réactions incluent l'utilisation d'inhibiteurs de la cyclooxygénase pour étudier la suppression de la prostaglandine D2 et de ses métabolites .
4. Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
Biomarqueur de la maladie : Des taux élevés de this compound dans l'urine ont été associés à diverses maladies, notamment les allergies alimentaires, la dystrophie musculaire de Duchenne et l'asthme intolérant à l'aspirine.
Études pharmacologiques : Il est utilisé pour étudier les effets de la prostaglandine D2 et son rôle dans l'inflammation, la bronchoconstriction et les fonctions vasculaires.
Outil de diagnostic : Le développement d'immunoessais enzymatiques basés sur des anticorps monoclonaux pour le this compound permet sa détection et son suivi de routine dans les milieux de recherche et de diagnostic.
5. Mécanisme d'action
Le this compound reflète la biosynthèse de la prostaglandine D2, qui exerce ses effets par l'activation des récepteurs D prostanoides . Ces récepteurs modulent diverses fonctions physiologiques, notamment la vasodilatation, la bronchoconstriction et l'agrégation plaquettaire . Les cibles moléculaires impliquées dans l'action de la prostaglandine D2 comprennent les enzymes cyclooxygénases et les récepteurs D prostanoides .
Comparaison Avec Des Composés Similaires
Le tétranor-PGDM est unique dans son rôle de métabolite de la prostaglandine D2. Des composés similaires comprennent d'autres métabolites de la prostaglandine tels que le tétranor-PGEM, le tétranor-PGFM et le tétranor-PGAM . Ces métabolites reflètent également la biosynthèse de leurs prostaglandines respectives et sont utilisés comme biomarqueurs dans diverses études de recherche .
Propriétés
IUPAC Name |
8-[(1R,2R,3S)-2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-12,14,19H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJBSPJILLFAIC-BZPMIXESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)CCC(=O)CCCCC(=O)O)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](C1=O)CCC(=O)CCCCC(=O)O)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101348012 | |
| Record name | 8-[(1R,2R,3S)-2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101348012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70803-91-7 | |
| Record name | 8-[(1R,2R,3S)-2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101348012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is tetranor-PGDM and what is its significance in research?
A: 11,15-Dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid, commonly known as tetranor-PGDM, is a key metabolite of prostaglandin D2 (PGD2). [, , ] Its significance lies in its potential as a non-invasive biomarker for various conditions involving mast cell activation and inflammation. [, , , ]
Q2: How is tetranor-PGDM produced in the body?
A: Tetranor-PGDM is generated through the metabolic breakdown of PGD2. This process primarily involves cyclooxygenase (COX) enzymes, specifically COX-1, as evidenced by studies in both mice and humans. []
Q3: Why is measuring urinary tetranor-PGDM levels considered a valuable tool in research?
A: Unlike measuring PGD2 directly, which can be challenging due to its instability, quantifying its urinary metabolite offers a more stable and reliable reflection of PGD2 production in the body. [, ]
Q4: Which diseases or conditions have been linked to altered urinary tetranor-PGDM levels?
A4: Research has found associations between elevated urinary tetranor-PGDM and various conditions, including:
- Food allergy: [, , ] Studies have shown a correlation between urinary tetranor-PGDM levels and the severity of allergic reactions to food. []
- Aspirin-intolerant asthma (AIA): [, ] Individuals with AIA exhibit higher baseline urinary tetranor-PGDM levels, suggesting chronic mast cell activation. []
- Muscular dystrophy: [, ] Urinary tetranor-PGDM is being explored as a potential biomarker for monitoring disease progression and treatment efficacy in muscular dystrophy. []
- Mast cell activation syndromes (MAS): [] This includes conditions like systemic mastocytosis and chronic urticaria, where mast cells are abnormally activated. []
Q5: What analytical techniques are commonly employed to measure tetranor-PGDM levels in urine?
A5: Several methods have been developed and validated for accurately quantifying urinary tetranor-PGDM levels:
- Enzyme immunoassay (EIA): [, , , ] This method provides a relatively simple and cost-effective approach for measuring tetranor-PGDM.
- High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS): [, ] This technique offers high sensitivity and specificity, enabling precise quantification even at low concentrations.
- Online solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (online SPE-LC-MS/MS): [] This approach combines the advantages of automated extraction with the sensitivity of LC-MS/MS, enabling high-throughput analysis of tetranor-PGDM and other related metabolites like tetranor-PGEM. []
Q6: How reliable are these analytical methods for tetranor-PGDM measurement?
A: Studies have demonstrated the validity and reliability of these analytical methods, showing good accuracy, precision, and specificity for quantifying tetranor-PGDM in urine samples. [, ]
Q7: Are there any limitations to using urinary tetranor-PGDM as a biomarker?
A7: While promising, there are some limitations:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B565954.png)







![Tetrazolo[1,5-a]pyridin-7-amine](/img/structure/B565968.png)


